![molecular formula C10H17NO4 B1149608 Boc-(R)-2-aMino-4- pentenoic acid CAS No. 138246-06-7](/img/no-structure.png)
Boc-(R)-2-aMino-4- pentenoic acid
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Description
“Boc-®-2-aMino-4- pentenoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protecting group . The Boc group is widely used in organic synthesis to protect amines, which are strong nucleophiles and bases, allowing for transformations of other functional groups . The compound can be formally regarded as the acid anhydride derived from a Boc group .
Synthesis Analysis
The Boc group is added to the amine through a typical nucleophilic addition-elimination reaction . The precursor is Di-tert-butyl decarbonate, which is a great electrophile for a nucleophilic addition of the amine . In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .Molecular Structure Analysis
The Boc group is a better option than, for example, a methoxycarbonyl derivative due to the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .Chemical Reactions Analysis
The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA) . The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized . The resonance stabilization puts a partial positive charge on the oxygen bonded to the t-butyl group, which facilitates its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .Physical And Chemical Properties Analysis
Amino acids represent a fraction of organic matter in marine and freshwater ecosystems . The occurrence of d-amino acids is usually linked to the presence of bacteria .Mechanism of Action
Future Directions
The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable . Therefore, more efforts must be made to make Boc removal practical, clean, and minimize any potential impact .
properties
CAS RN |
138246-06-7 |
---|---|
Product Name |
Boc-(R)-2-aMino-4- pentenoic acid |
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.24628 |
Origin of Product |
United States |
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